Benzylmalononitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHXXQVNHHDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171932 | |
| Record name | Malononitrile, benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-37-4 | |
| Record name | 2-(Phenylmethyl)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Benzylmalononitrile and Its Derivatives
Classical and Established Synthesis Routes
Established methods for synthesizing benzylmalononitrile and its immediate precursor, benzylidenemalononitrile (B1330407), rely on fundamental organic reactions that have been optimized over decades for efficiency and yield.
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. researchgate.net In the context of this compound synthesis, this involves the condensation of malononitrile (B47326) with benzaldehyde (B42025). researchgate.net
The direct condensation of benzaldehyde and malononitrile produces benzylidenemalononitrile, the unsaturated precursor to this compound. This reaction is typically facilitated by a basic catalyst. researchgate.net A variety of catalytic systems have been developed to optimize this transformation, with a focus on improving yields, reducing reaction times, and simplifying procedures.
Weak bases, such as amines and their salts like ammonium (B1175870) acetate (B1210297), are commonly used. researchgate.net Research has explored numerous alternatives, including heterogeneous catalysts and unconventional reaction conditions. For instance, amino-bifunctional metal-organic frameworks (MOFs) have been employed as highly efficient heterogeneous catalysts, allowing for easy separation and reuse. d-nb.info In the presence of one such catalyst, the reaction between benzaldehyde and malononitrile can be completed in as little as five minutes in ethanol (B145695) at room temperature. d-nb.info
Other approaches have focused on environmentally benign methods. The use of Brønsted-acidic ionic liquids in water has been shown to effectively catalyze the reaction, with high yields achieved in minutes at 70 °C. researchgate.net Catalyst-free methods have also been reported, particularly using water as a solvent at elevated temperatures, although the reproducibility of some early findings has been a subject of academic discussion. researchgate.net The reaction has also been successfully carried out under solvent-free conditions using a grindstone method with catalysts like sodium carbonate, achieving completion in 1-5 minutes. dntb.gov.ua
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) of Benzylidenemalononitrile | Reference |
| Amino-bifunctional MOF | Ethanol | Room Temp. | 5 min | >99 | d-nb.info |
| Ammonium Acetate (Sonication) | Solvent-free | Room Temp. | 5-7 min | High | researchgate.net |
| Brønsted-acidic Ionic Liquid | Water | 70 | 2 min | 98 | researchgate.net |
| NiCu@MWCNT | Water/Methanol | Room Temp. | 10-180 min | High | researchgate.net |
| Sodium Carbonate (Grinding) | Solvent-free | 26 | 1-5 min | Excellent | dntb.gov.ua |
| None (Bhuyan's Protocol) | Water | Not specified | 5 min | 95 (disputed) | researchgate.net |
| None (Gruttadauria's Protocol) | Water | 50 | 120 min | >99 | researchgate.net |
This table presents a selection of reported methods for the synthesis of benzylidenemalononitrile, the direct precursor to this compound.
A more advanced and efficient approach combines the Knoevenagel condensation and the subsequent hydrogenation of the carbon-carbon double bond into a single, one-pot tandem reaction. This method directly converts benzaldehyde and malononitrile into this compound, avoiding the need to isolate the benzylidenemalononitrile intermediate. rsc.org Such processes rely on bifunctional catalysts that possess distinct active sites capable of facilitating both the base-catalyzed condensation and the metal-catalyzed hydrogenation.
For example, palladium nanoparticles supported on N-doped porous carbons derived from metal-organic frameworks (Pd/Cz-MOF-253-800) have proven effective. chembk.com The basic sites on the carbon support catalyze the Knoevenagel condensation, while the palladium nanoparticles catalyze the subsequent hydrogenation of the intermediate. chembk.com Similarly, a bifunctional catalyst of s-triazine-based carbon-nitride-supported cobalt oxide has been developed for the tandem aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde, followed by Knoevenagel condensation to yield this compound with high conversion and selectivity. rsc.org Ruthenium-based complexes have also been designed to catalyze the aerobic oxidation of benzyl alcohol and subsequent Knoevenagel condensation in a one-pot reaction in water.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) of this compound | Reference |
| Pd/Cz-MOF-253-800 | Substituted Benzaldehydes, Malononitrile | Not specified | Not specified | Not specified | Effective | chembk.com |
| CoOx/tri-g-C3N4 | Benzyl Alcohol, Malononitrile | Not specified | 80 | 6 | 96.4 | rsc.org |
| Ru(III) Complex | Benzyl Alcohols, Active Methylenes | Water | 60 | 2 | Superior |
This table summarizes representative tandem reactions for the direct synthesis of this compound or its derivatives.
While the Knoevenagel condensation followed by reduction is the predominant route to this compound, Michael addition reactions are crucial for the synthesis of its complex derivatives. In this context, the benzylidenemalononitrile core, formed via Knoevenagel condensation, acts as a Michael acceptor.
A variety of nucleophiles can be added to benzylidenemalononitrile to create more functionalized structures. For instance, a three-component cascade reaction has been developed where an intermediate derived from 3-formylchromones and an alkyl isocyanide undergoes a diastereoselective Michael addition to an arylidene malononitrile. This process yields highly functionalized this compound derivatives containing multiple stereocenters under mild, uncatalyzed conditions.
There are also reports where the Knoevenagel condensation of benzaldehyde and malononitrile, when performed with certain basic catalysts like potassium carbonate, can be followed by a Michael addition of a second molecule of malononitrile to the newly formed benzylidenemalononitrile. This tandem Knoevenagel-Michael sequence, however, results in a dimeric adduct rather than this compound itself.
Knoevenagel Condensation Approaches
Direct Knoevenagel Condensation from Malononitrile and Benzaldehyde Precursors
Modern and Sustainable Synthetic Innovations
Reflecting the broader goals of the chemical industry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing this compound and its precursors.
Green chemistry principles, which aim to reduce waste, use safer chemicals, and improve energy efficiency, have been successfully applied to the synthesis of this compound. Many of these innovations focus on the Knoevenagel condensation step.
Key green approaches include:
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several catalytic systems, including Brønsted-acidic ionic liquids and catalyst-free methods, have been developed to perform the Knoevenagel condensation in water, often with excellent yields. researchgate.netresearchgate.net
Solvent-Free Reactions: Eliminating the solvent entirely minimizes waste and simplifies product purification. Methods like grinding reactants together with a solid catalyst (mechanochemistry), such as sodium carbonate or ammonium acetate, have proven to be rapid and highly efficient. researchgate.netdntb.gov.ua
Energy Efficiency: The use of microwave irradiation or sonication (ultrasound) can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Reusable Catalysts: The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and catalyst-impregnated nanotubes, is a cornerstone of green synthesis. researchgate.netd-nb.info These catalysts can be easily recovered from the reaction mixture by filtration and reused for multiple cycles without a significant loss of activity, reducing both cost and chemical waste. chembk.com
Atom Economy: Tandem reactions, such as the one-pot Knoevenagel condensation-hydrogenation, exemplify the principle of atom economy by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. rsc.org The use of boric acid, a mild and low-toxicity catalyst, also aligns with green chemistry principles for synthesizing Knoevenagel products.
These modern approaches demonstrate a significant shift towards processes that are not only chemically efficient but also environmentally responsible.
Green Chemistry Approaches
Solvent-Free Reaction Conditions
Solvent-free reaction conditions (SFRC), often employing grinding techniques, represent a significant step forward in green chemistry for the synthesis of this compound precursors. jst.go.jp This methodology eliminates the need for volatile organic solvents, thereby reducing environmental pollution and simplifying product purification. jst.go.jp The Knoevenagel condensation, a key step in forming the benzylidene malononitrile intermediate, can be effectively carried out under these conditions.
In one example, the reaction of benzaldehyde and malononitrile was conducted using potassium carbonate (K2CO3) as a catalyst under solvent-free conditions at room temperature, which resulted in a high yield of the desired product. jst.go.jp This approach is not only environmentally benign but also operationally simple and scalable, making it attractive for industrial applications. jst.go.jp The benefits of SFRC extend to various multicomponent reactions, highlighting its versatility in organic synthesis. jst.go.jp
| Reactants | Catalyst | Conditions | Product Yield | Reference |
| Benzaldehyde, Malononitrile, 2-Mercaptopyridine | K₂CO₃ | Grinding, Room Temp. | 87% (of 2-amino-3,5-dicarbonitrile-4-phenyl-6-thio pyridine) | jst.go.jp |
| Benzaldehydes, Active Methylene Compounds | Biguanidine-functionalized Cobalt Ferrite (B1171679) Nanoparticles | 80 °C | High | acs.org |
| This table showcases examples of solvent-free synthesis, a green chemistry approach. Note that the first entry is for a related multicomponent reaction where 2-benzylmalononitrile was identified as a byproduct. |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the Knoevenagel condensation required for this compound synthesis. oatext.comunifap.br This technique utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and selectivity compared to conventional heating methods. oatext.com
The synthesis of benzylidene malononitrile derivatives under microwave irradiation is typically efficient, fast, and environmentally friendly. oatext.com For instance, the condensation of various aromatic aldehydes with malononitrile or cyanoacetamide can be achieved in a solvent-free environment, further enhancing the green credentials of the process. oatext.com The power and duration of the microwave irradiation are key parameters that can be optimized to maximize yield. oatext.comunifap.br
| Reactants | Conditions | Time | Yield | Reference |
| Benzaldehyde, Malononitrile | Methanol, 20 W, 60 °C | 30 min | 95% | unifap.br |
| 4-Chlorobenzaldehyde, Malononitrile | Methanol, 20 W, 60 °C | 30 min | 93% | unifap.br |
| 4-Methylbenzaldehyde, Malononitrile | Methanol, 20 W, 60 °C | 30 min | 96% | unifap.br |
| 4-Methoxybenzaldehyde, Malononitrile | Methanol, 20 W, 60 °C | 30 min | 98% | unifap.br |
| This interactive table presents findings from microwave-assisted Knoevenagel condensation for producing benzylidene malononitrile derivatives, precursors to this compound. |
Sonochemical Synthesis (Ultrasonication)
Sonochemical synthesis, which utilizes high-intensity ultrasound irradiation, offers another environmentally sustainable route for producing this compound precursors. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. rsc.orgnih.gov
This method is recognized for augmenting multicomponent reactions by providing thermal enhancement, agitation, and activation. nih.gov Ultrasound has been successfully applied to the synthesis of benzylidene derivatives of various enolizable carbonyls. researchgate.net The advantages of this approach include shorter reaction times, excellent yields, and operational simplicity. mdpi.com Furthermore, sonication is a versatile technique applicable to the synthesis of a wide range of materials, from nanoparticles to complex organic frameworks, often using aqueous media, which aligns with the principles of green chemistry. researchgate.netmdpi.com
Catalysis in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound, with both homogeneous and heterogeneous systems offering distinct advantages. The development of novel catalysts aims to improve reaction efficiency, selectivity, and sustainability.
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This approach often leads to high efficiency, selectivity, and mild reaction conditions due to the high accessibility of catalytic sites. researchgate.net Organocatalysis, a subtype of homogeneous catalysis, uses small organic molecules to accelerate reactions. mpg.de For instance, amines can catalyze carbonyl transformations, which is relevant for the Knoevenagel condensation step in this compound synthesis. mpg.de
Another strategy involves metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle. mdpi.com While specific examples for direct this compound synthesis are part of broader research, the principles of using soluble metal complexes and organocatalysts are well-established for the necessary C-C bond-forming reactions. For example, the oxidative C-O coupling of this compound has been achieved using a soluble copper salt, Cu(ClO₄)₂·6H₂O, as an oxidant, demonstrating the utility of soluble metal species in reactions involving this compound. researchgate.net
Heterogeneous Catalysis
These materials can be designed as multifunctional catalysts, possessing different active sites to promote multiple reaction steps in a one-pot synthesis. mdpi.com This approach is particularly valuable for producing this compound through tandem reactions, such as the aerobic oxidation of benzyl alcohol followed by a Knoevenagel condensation with malononitrile. mdpi.comresearchgate.net
Among heterogeneous catalysts, metal oxides supported on graphitic carbon nitride (g-C3N4) have shown exceptional promise. mdpi.com Graphitic carbon nitride itself can act as a solid base catalyst due to the presence of amino groups, making it active for the Knoevenagel condensation. mdpi.com When used as a support for transition metal oxides, it can greatly enhance their redox catalytic ability. mdpi.com
A highly efficient bifunctional catalyst, cobalt oxide supported on s-triazine-based carbon nitride (CoOx/tri-g-C3N4), has been developed for the one-pot aerobic oxidation–Knoevenagel condensation tandem reaction. mdpi.commdpi.com This catalyst successfully converts benzyl alcohol and malononitrile directly to this compound. The cobalt oxide component catalyzes the oxidation of the alcohol to the aldehyde, while the basic sites on the carbon nitride support facilitate the subsequent condensation. mdpi.com This system achieves high conversion and selectivity under relatively mild conditions. mdpi.com
| Catalyst | Reaction | Benzyl Alcohol Conversion | Selectivity to this compound | Time | Temperature | Reference |
| 3CoOx/tri-g-C3N4 | One-pot aerobic oxidation-Knoevenagel condensation | 96.4% | ~100% | 6 h | 80 °C | mdpi.com |
| This table details the performance of a CoOx/tri-g-C3N4 heterogeneous catalyst in the one-pot synthesis of this compound. |
Carbon Nanotube-Based Nanohybrids (e.g., NiCu@MWCNT)
Monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have emerged as highly effective heterogeneous catalysts for the Knoevenagel condensation to produce this compound derivatives. nih.govnih.gov These nanohybrids are synthesized using methods like the ultrasonic hydroxide-assisted reduction, which ensures the formation of uniform, crystalline, and colloidally stable nanoparticles. nih.govresearchgate.net The multi-walled carbon nanotubes act as a scaffold for the bimetallic nanoparticles, preventing agglomeration and enhancing catalytic activity. nih.govresearchgate.net
The catalytic performance of NiCu@MWCNT is notable for its high efficiency under mild, environmentally friendly conditions, such as at room temperature in an aqueous solution. nih.govnih.gov The synthesis of benzylidenemalononitrile derivatives using this catalyst can be achieved quantitatively in reaction times ranging from 10 to 180 minutes. nih.govresearchgate.net The catalyst's effectiveness stems from the synergistic properties of the NiCu alloy and the high surface area of the carbon nanotube support. nih.gov This heterogeneous nature also allows for easy recovery and reusability, adding to the economic and environmental benefits of the process. nih.govresearchgate.net
**2.2.2.2.3. Metal-Organic Framework (MOF) Encapsulated Nanoparticles (e.g., Pd NPs in MIL-101(Cr)-NH₂) **
Metal-Organic Frameworks (MOFs) encapsulating metal nanoparticles represent a class of highly promising catalysts for organic synthesis. Specifically, palladium nanoparticles (Pd NPs) loaded onto an amine-functionalized chromium-based MOF, MIL-101(Cr)-NH₂, have been shown to be exceptionally efficient dual-functional catalysts for producing this compound derivatives. researchgate.netresearchgate.net The Pd NPs are typically incorporated into the MOF structure via a post-synthetic impregnation method. researchgate.net This composite material, [Pd NPs@MIL-101(Cr)-NH₂], leverages the catalytic properties of palladium for coupling reactions and the basic sites within the MOF for condensation reactions. researchgate.netresearchgate.net
This dual-functional catalyst demonstrates excellent performance, achieving yields greater than 99% in one-pot tandem reactions such as the Sonogashira-Knoevenagel and Heck-Knoevenagel sequences. researchgate.net The MOF framework provides high stability, preventing the leaching and agglomeration of the Pd nanoparticles, which allows the catalyst to be reused for multiple cycles (at least six) without a significant loss of activity. researchgate.net The confinement of the Pd NPs within the MOF's cages is a key factor in its enhanced stability and activity compared to other supports. researchgate.net The synergy between the MOF's Lewis acidity or basicity and the catalytic activity of the encapsulated Pd NPs enables complex, multi-step reactions to proceed efficiently in a single pot, which is highly beneficial for creating economically valuable this compound derivatives. researchgate.netlnu.edu.cn
Polyoxovanadate-Based Catalysts
Polyoxovanadates (POVs), a significant subfamily of polyoxometalates, are gaining attention for their rich redox properties and utility in catalysis. sciopen.com Hybrid compounds constructed from different types of POVs, such as [MV₁₂O₃₈]¹²⁻ (where M = Ni, Mn) and [V₁₀O₂₈]⁶⁻, have been developed as effective heterogeneous catalysts for C-C bond-forming reactions, including the Knoevenagel condensation. acs.org These complex structures are synthesized hydrothermally and possess both Lewis acid sites (from lanthanide cations, Ln³⁺) and Lewis base sites (from the polyoxovanadates themselves). acs.org
This dual acidity-basicity allows them to exhibit excellent catalytic performance in reactions like the Knoevenagel condensation. acs.org For instance, a praseodymium (Pr³⁺)-containing POV catalyst showed the best results in a series, highlighting the tunability of these materials. acs.org The catalysts are truly heterogeneous and can be recycled effectively. acs.org Furthermore, POV-based metal-organic frameworks have been designed as bifunctional catalysts for tandem reactions, such as the aerobic oxidation of benzyl alcohol to benzaldehyde, followed by its Knoevenagel condensation with malononitrile to yield this compound, demonstrating the versatility of these materials. sciopen.com
Graphitic Carbon Nitride as Solid Base Catalysts
Graphitic carbon nitride (g-C₃N₄) is recognized as an effective metal-free, solid base catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile. researchgate.netmdpi.comsemanticscholar.org Its catalytic activity is attributed to the presence of basic nitrogen atoms (Brønsted and Lewis basic sites) within its structure. chemrxiv.org To enhance its basicity and catalytic performance, g-C₃N₄ can be functionalized, for example, with amine groups (NH₂-GCN), which introduces additional -NH₂ groups that increase the number of active sites. chemrxiv.org
Furthermore, g-C₃N₄ serves as an excellent support for transition metal oxides, creating bifunctional catalysts. mdpi.comsemanticscholar.org For example, cobalt oxide supported on s-triazine-based carbon nitride (CoOx/tri-g-C₃N₄) acts as a highly efficient catalyst for the one-pot tandem reaction involving the aerobic oxidation of benzyl alcohol to benzaldehyde and its subsequent Knoevenagel condensation with malononitrile. mdpi.com This system achieved a 96.4% conversion of benzyl alcohol with nearly 100% selectivity towards this compound. mdpi.comsemanticscholar.org The remarkable performance is due to the combination of the high basicity of the carbon nitride support and the strong redox capability of the cobalt species. mdpi.com
Organocatalysis (e.g., Brønsted Acid Catalysis)
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a fundamental pillar of modern synthesis. beilstein-journals.org While the Knoevenagel condensation is classically base-catalyzed, acidic organocatalysts can also play a crucial role. Brønsted acid catalysts, for instance, can activate carbonyl compounds (like aldehydes) towards nucleophilic attack. frontiersin.org This activation occurs through hydrogen bonding, which increases the electrophilicity of the carbonyl carbon. beilstein-journals.org
In the context of this compound synthesis, a Brønsted acid catalyst could work in concert with a base. The base would deprotonate malononitrile to form the nucleophilic carbanion, while the Brønsted acid activates the benzaldehyde derivative, facilitating the condensation. Chiral Brønsted acids, such as those derived from BINOL, are particularly powerful in asymmetric synthesis, capable of inducing high levels of enantioselectivity by organizing the reactants within a chiral environment. researchgate.netnih.gov Although direct Brønsted acid catalysis for the Knoevenagel reaction is less common than base catalysis, its role in activating electrophiles is a key principle in many related C-C bond-forming reactions. beilstein-journals.orgfrontiersin.org
Photoenzymatic Synthesis
A cutting-edge approach to synthesizing chiral this compound derivatives involves the combination of photocatalysis and enzymatic catalysis in a one-pot reaction. rsc.org This photoenzymatic strategy provides an efficient and highly enantioselective route under mild conditions. rsc.org The process typically involves two sequential steps. rsc.org
First, a Knoevenagel condensation is performed between a substituted acetophenone (B1666503) and malononitrile. This step is driven by a photocatalyst, such as methyl orange, under white light irradiation, achieving quantitative conversion. rsc.org The resulting achiral benzylidenemalononitrile derivative is then, in the second step, subjected to an asymmetric hydrogenation catalyzed by an ene reductase enzyme. rsc.org This enzymatic reduction of the C=C double bond proceeds rapidly (e.g., in 50 minutes) and with excellent enantioselectivity, yielding β-chiral malononitrile derivatives with high yields (43–99%) and outstanding enantiomeric excess (>99% ee). rsc.org This method is also scalable, demonstrating its potential for practical applications. rsc.org
Multicomponent Reaction (MCR) Strategies for this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from each component, are a powerful tool in synthetic chemistry for rapidly building molecular complexity. nih.govfrontiersin.org These reactions are highly efficient and atom-economical, aligning with the principles of green chemistry. frontiersin.org
For the synthesis of functionalized this compound derivatives, a three-component cascade reaction has been developed. researchgate.net This strategy involves the reaction of a 3-formylchromone, an alkyl isocyanide, and an arylidene malononitrile. researchgate.net The reaction proceeds under mild conditions and demonstrates excellent diastereoselectivity, yielding complex products with two new stereogenic carbons and a stereogenic imine group. researchgate.net The process is initiated by a cycloaddition/tautomerization between the formylchromone (B10848765) and the isocyanide, which forms an intermediate that then undergoes a diastereoselective Michael addition with the benzylidenemalononitrile derivative. researchgate.net This approach provides a robust and efficient method for accessing novel, highly functionalized this compound-containing molecular skeletons in good yields. researchgate.net
Principles and Advantages of MCRs in this compound Synthesis
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. jocpr.combeilstein-journals.orgsci-hub.se This approach stands in contrast to linear synthesis, which involves sequential steps of reaction, isolation, and purification. frontiersin.org The application of MCRs for synthesizing this compound and its derivatives is underpinned by several core principles that offer significant advantages. mdpi.com
The fundamental principle of MCRs is their convergent nature. beilstein-journals.org Instead of building a molecule step-by-step, MCRs assemble complex structures from simpler, readily available building blocks in a single transformation. frontiersin.orgrsc.org This leads to a high bond-forming index, as multiple chemical bonds are created in one synthetic operation. sci-hub.se For the synthesis of complex molecules like this compound derivatives, this means that the core structure and its various functional groups can be installed simultaneously.
Further benefits include operational simplicity, reduced consumption of solvents and energy, and cost-effectiveness. beilstein-journals.orgmdpi.comacsgcipr.org The ability to combine multiple reactions in one pot without isolating intermediates saves resources and reduces chemical waste. acsgcipr.orgbeilstein-journals.org Moreover, MCRs are exceptionally well-suited for creating large libraries of structurally diverse compounds for applications in fields like drug discovery, as slight variations in the starting components can lead to a wide array of different products. jocpr.comsci-hub.sefrontiersin.org This diversity-oriented synthesis is a powerful tool for exploring chemical space and optimizing molecular properties. frontiersin.org
| Advantage | Description | Relevance to this compound Synthesis |
|---|---|---|
| Atom Economy | Maximizes the incorporation of all reactant atoms into the final product, minimizing waste. acsgcipr.orgnumberanalytics.comjocpr.com | Leads to more sustainable and environmentally friendly production of this compound derivatives with less byproduct formation. acsgcipr.org |
| Step Economy | Reduces the number of individual reaction and purification steps required. frontiersin.orgnih.gov | Accelerates the synthesis process, saving time, energy, and resources in constructing the target molecule. kirj.ee |
| Convergence | Assembles complex molecules from multiple simpler fragments in a single step. beilstein-journals.orgnumberanalytics.com | Allows for the rapid construction of complex, highly functionalized this compound scaffolds. frontiersin.org |
| Operational Simplicity | One-pot reactions are easier to perform than multi-step sequences. mdpi.com | Simplifies the experimental setup and work-up procedures, making the synthesis more efficient. acsgcipr.org |
| Diversity-Oriented Synthesis (DOS) | Facilitates the rapid generation of a library of diverse compounds from a common set of starting materials. jocpr.comfrontiersin.org | Enables the efficient creation of various this compound analogues for screening and structure-activity relationship studies. sci-hub.se |
Specific MCR Cascade Reactions (e.g., Diels-Alder/Michael Addition Sequences)
Cascade reactions, also known as domino or tandem reactions, are a subset of MCRs where the first reaction generates an intermediate that subsequently participates in one or more intramolecular or intermolecular reactions. researchgate.net These sequences allow for the formation of highly complex molecular architectures with remarkable efficiency and stereocontrol. princeton.edu
A notable example in the synthesis of this compound derivatives is an uncatalyzed, three-component cascade reaction that diastereoselectively produces functionalized 2-(arylmethyl)malononitriles. rsc.orgrsc.orgresearchgate.net This reaction involves the combination of 3-formylchromones, an alkyl isocyanide, and an arylidene malononitrile in dry dichloromethane (B109758) under mild conditions. rsc.org
The cascade mechanism proceeds through two key steps:
[1+4] Cycloaddition/Tautomerization : The reaction initiates with a [1+4] cycloaddition between the 3-formylchromone and the alkyl isocyanide. This is followed by a tautomerization step to generate a reactive 3-(alkylamino)-9H-furo[3,4-b]chromen-9-one intermediate. rsc.org
Michael Addition : This in situ-generated intermediate then undergoes a diastereoselective Michael addition reaction with the arylidene malononitrile. rsc.orgrsc.org
This sequence selectively forms two new carbon-carbon bonds and one new carbon-oxygen bond in a single operation, yielding the final alkyliminofurochromone-derived this compound product with good yields and excellent diastereoselectivity. rsc.orgrsc.org The process creates products with two stereogenic carbons and a stereogenic imine group. rsc.org Research has shown a competition between the desired Michael addition and a potential Diels-Alder cycloaddition pathway, with the Michael addition being the favored route under the specified conditions. rsc.org
The table below details the results of this specific three-component cascade reaction for the synthesis of various functionalized this compound derivatives. rsc.org
| Product ID | Aryl Group (Ar) | Alkyl Group (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 4a | C6H5 | Cyclohexyl | 81 | >99:1 |
| 4b | 4-MeC6H4 | Cyclohexyl | 85 | >99:1 |
| 4c | 4-FC6H4 | Cyclohexyl | 82 | >99:1 |
| 4d | 4-ClC6H4 | Cyclohexyl | 84 | >99:1 |
| 4e | 4-BrC6H4 | Cyclohexyl | 86 | >99:1 |
| 4f | 4-NO2C6H4 | Cyclohexyl | 80 | >99:1 |
| 4g | 2-ClC6H4 | Cyclohexyl | 78 | >99:1 |
| 4h | C6H5 | tert-Butyl | 79 | >99:1 |
This cascade approach exemplifies the power of MCRs to build molecular complexity efficiently. By carefully selecting the starting components, it is possible to synthesize a diverse library of this compound derivatives with precise control over the stereochemical outcome. rsc.org
Iii. Reaction Mechanisms and Chemical Transformations of Benzylmalononitrile
Fundamental Reactivity of the Malononitrile (B47326) Moiety
The unique reactivity of benzylmalononitrile stems from the electronic properties of the malononitrile functional group. The two cyano groups are strongly electron-withdrawing, which significantly influences the adjacent methylene (B1212753) group and the carbon atoms of the nitriles themselves. arxada.com
The defining feature of the malononitrile moiety is its active methylene group (the CH₂ group). ajrconline.org The two electron-withdrawing nitrile groups increase the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases. arxada.comajrconline.org This deprotonation generates a resonance-stabilized carbanion, a potent nucleophile that is central to the synthetic utility of this compound.
This reactivity enables this compound to participate in a variety of carbon-carbon bond-forming reactions, including:
Knoevenagel Condensation : This reaction involves the condensation of the active methylene group with aldehydes or ketones, typically catalyzed by a base. ajrconline.orgresearchgate.net The process begins with the deprotonation of this compound to form the carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. ajrconline.orgnih.gov
Michael Addition : As a strong nucleophile, the carbanion of this compound can participate in Michael additions, attacking α,β-unsaturated carbonyl compounds. nih.govchembk.com
Alkylation : The nucleophilic carbon of the deprotonated this compound can be alkylated using alkyl halides. scispace.comresearchgate.net
Oxidative Coupling : The active methylene carbon can undergo oxidative C-O coupling reactions. For instance, the reaction of this compound with 3-(hydroxyimino)pentane-2,4-dione using an oxidant like copper(II) perchlorate (B79767) yields a C-O coupled product. beilstein-journals.orgresearchgate.net A radical mechanism is proposed where the oxidant generates an iminoxyl radical and also forms a complex with the this compound, which then interact to form the final product. beilstein-journals.orgresearchgate.net
A study on the oxidative C-O coupling of this compound with 3-(hydroxyimino)pentane-2,4-dione tested various oxidants, with the results summarized below. researchgate.net
| Oxidant | Solvent | Yield (%) |
| Cu(ClO₄)₂ · 6H₂O | MeCN | 65 |
| Cu(NO₃)₂ · 2.5H₂O | MeCN | 35 |
| Mn(OAc)₃ · 2H₂O | AcOH | 25 |
| KMnO₄ | AcOH | 10 |
| Fe(ClO₄)₃ · 8H₂O | MeCN | 0 |
The two nitrile groups in this compound are also reactive centers. The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. chemistrysteps.com The reactivity of the nitrile group can be modulated by the presence of adjacent electron-withdrawing groups, which enhance the electrophilicity of the carbon atom. nih.gov Common transformations of the nitrile groups include:
Hydrolysis : In the presence of acid or base, the nitrile groups can be hydrolyzed to form carboxylic acids or carboxylate salts, respectively. chemistrysteps.com This process typically proceeds through an intermediate amide. chemistrysteps.com
Reduction : Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com
Addition of Organometallic Reagents : Grignard reagents and organolithium compounds can add to the nitrile carbon. Subsequent hydrolysis of the intermediate iminium salt yields a ketone. chemistrysteps.com
Cycloaddition : The nitrile groups are instrumental in the formation of heterocyclic rings, acting as electrophilic sites for cyclization reactions. arxada.com
Active Methylene Group Reactivity
Key Organic Reactions Involving this compound
This compound is a key building block for the synthesis of various heterocyclic compounds, leveraging the combined reactivity of its active methylene group and nitrile functionalities. researchgate.net
Cyclization reactions are among the most important transformations of this compound, providing access to a diverse range of nitrogen-containing heterocycles. arxada.com
This compound serves as a versatile C3 synthon for constructing five- and six-membered heterocyclic rings.
Pyrazoles : The reaction of this compound with hydrazine (B178648) or its derivatives is a direct method for synthesizing 4-substituted 3,5-diaminopyrazoles. thieme-connect.comsphinxsai.com Specifically, condensing this compound with hydrazine hydrate (B1144303) yields 4-benzyl-3,5-diaminopyrazole. sphinxsai.comresearchgate.net These resulting diaminopyrazoles are valuable intermediates themselves and can be further reacted with α,β-unsaturated nitriles to produce pyrazolo[1,5-a]pyrimidines. thieme-connect.comresearchgate.netresearchgate.net
Isoxazoles : In a similar fashion, the condensation of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of 4-benzylisoxazole-3,5-diamine. researchgate.netthieme-connect.comresearchgate.net
Pyrimidines : Pyrimidine (B1678525) derivatives can be synthesized from malononitrile precursors. scholarsresearchlibrary.com For example, 4-aminopyrazoles derived from this compound can be refluxed with dimethylformamide dimethylacetal (DMFDMA) to create an amidine intermediate, which is then readily cyclized with ammonium (B1175870) acetate (B1210297) to yield 1-substituted pyrazolo[4,3-d]pyrimidines. nih.gov The pyrazole (B372694) intermediates formed from this compound can also react with various reagents to form fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net
The following table summarizes the synthesis of key heterocyclic precursors from this compound.
| Reagent | Resulting Heterocycle | Reference(s) |
| Hydrazine Hydrate | 4-Benzyl-3,5-diaminopyrazole | thieme-connect.comsphinxsai.comresearchgate.net |
| Hydroxylamine Hydrochloride | 4-Benzylisoxazole-3,5-diamine | researchgate.netthieme-connect.comresearchgate.net |
Derivatives of this compound can undergo intramolecular cyclization to form fused heterocyclic systems. In one notable example, this compound is first coupled with aromatic diazonium salts to produce 3-phenyl-2-arylhydrazonopropanenitriles. nih.gov These intermediates, upon heating with a Lewis acid like zinc chloride (ZnCl₂) in glacial acetic acid, undergo an intramolecular cyclization and rearrangement to afford 2-cyanoindoles. nih.gov This transformation showcases how the initial structure can be modified and then induced to cyclize, expanding its synthetic utility beyond simple condensation reactions.
Formation of Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles, Pyrimidines)
Oxidative Coupling Reactions
This compound participates in oxidative coupling reactions, a class of reactions where a carbon-hydrogen bond is transformed into a carbon-heteroatom bond in the presence of an oxidizing agent. These processes often proceed through radical intermediates and are a powerful tool for constructing complex molecules.
A notable chemical transformation of this compound is its oxidative cross-dehydrogenative C-O coupling with hydroxyimino compounds. beilstein-journals.orgbeilstein-journals.org Specifically, the reaction with 3-(hydroxyimino)pentane-2,4-dione has been successfully carried out, marking the first documented instance of an oxidative C-O coupling between a malononitrile derivative and an oxime. researchgate.netresearchgate.net
The reaction is facilitated by an oxidant, and the choice of the oxidant significantly impacts the yield of the resulting product, 2-benzyl-2-[(2,4-dioxopent-3-ylidene)aminooxy]malononitrile. researchgate.net Copper(II) perchlorate has been identified as a particularly effective oxidant for this transformation, providing a better yield compared to manganese-based oxidants. beilstein-journals.orgresearchgate.net The reaction between this compound (1) and 3-(hydroxyimino)pentane-2,4-dione (2) yields the C–O coupling product (3). researchgate.net
Table 1: Effect of Different Oxidants on the Oxidative C-O Coupling of this compound with 3-(hydroxyimino)pentane-2,4-dione researchgate.net
The mechanism of the oxidative C-O coupling is believed to involve the formation of radical intermediates. beilstein-journals.org Specifically, evidence points to the generation of an oxygen-centered aminoxyl radical, also known as an iminoxyl radical, from the oxime precursor. researchgate.netresearchgate.net In the coupling of this compound with 3-(hydroxyimino)pentane-2,4-dione, the copper(II) oxidant is proposed to react with the oxime to generate the diacetyliminoxyl radical. beilstein-journals.org The formation of this radical species under the reaction conditions has been substantiated by Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.org
This highly reactive iminoxyl radical is a key intermediate in the C-H functionalization pathway. researchgate.net The proposed mechanism suggests that the copper(II) ion also forms a complex with the this compound. beilstein-journals.org The subsequent interaction between the generated iminoxyl radical and the copper-dinitrile complex leads to the formation of the final C-O coupled product. beilstein-journals.org Iminoxyl radicals are structurally distinct from other N-oxyl radicals because the N–O• fragment is attached to the carbon framework via a double bond. beilstein-journals.org This structural feature influences their reactivity and stability, making them useful intermediates in organic synthesis. beilstein-journals.org
C-O Coupling (e.g., with Hydroxyimino Compounds)
Proton Transfer Dynamics
Proton transfer is a fundamental process in chemical reactions, and its dynamics can be influenced by the molecular structure and the surrounding solvent environment. researchgate.netmdpi.com In molecules like this compound, the presence of acidic protons on the central carbon atom makes proton transfer a relevant consideration in its chemical behavior. Studies on benzylmalononitriles in solvent mixtures such as 90% Me₂SO-10% water have been conducted to probe these dynamics. dntb.gov.ua
The solvent can play a direct role in mediating the transfer, for instance, by forming a "water bridge" or through a solvent-assisted mechanism, which is sometimes termed pseudo-intramolecular proton transfer. mdpi.comzioc.ru The properties of the solvent, such as its polarity and ability to form hydrogen bonds, regulate the dissociation of a proton and its subsequent stabilization. researchgate.net The interplay between different tautomeric forms, such as keto-enol or enol-enolate, can be governed by the solvent, highlighting the environment's critical role in the proton transfer pathways of such molecules. rsc.org
Mechanistic Investigations
Elucidating the precise pathways and controlling the stereochemical outcomes of reactions are central goals in synthetic chemistry. For this compound and related compounds, mechanistic studies provide insight into the sequence of bond-forming and bond-breaking events and the factors that govern the three-dimensional arrangement of atoms in the products.
Reaction Pathway Elucidation (e.g., Hydride Shift Mechanisms)
A hydride shift is a type of rearrangement reaction where a hydrogen atom, along with its two bonding electrons (i.e., a hydride ion, H⁻), migrates from one atom to another within a molecule. testbook.commasterorganicchemistry.com Such rearrangements are common in reactions involving carbocation intermediates. libretexts.org The driving force for a hydride shift is typically the formation of a more stable carbocation; for example, a 1,2-hydride shift can convert a less stable secondary carbocation into a more stable tertiary carbocation. testbook.commasterorganicchemistry.com
While direct evidence for hydride shifts in the oxidative coupling of this compound is not prominent, mechanistic studies of related compounds have invoked similar concepts. For instance, in the reduction of benzylidenemalononitrile (B1330407) by 1-methyl-2-(o-nitrophenyl)benzimidazoline, the proposed mechanism involves either a synchronous transfer of a pair of hydrogen atoms or a sequential transfer of a hydride ion from the reducing agent to the substrate. researchgate.net This illustrates how the elucidation of reaction pathways for malononitrile derivatives can involve considering hydride transfer steps to explain the formation of the observed products. researchgate.net
Stereochemical Control and Diastereoselectivity
Achieving stereochemical control, particularly diastereoselectivity, is crucial when reactions can form multiple stereoisomers. This is especially relevant in reactions that create new stereocenters. The stereochemical outcome often depends on the precise organization of the reactants in the transition state. rsc.org Bifunctional catalysts, for example, can enforce a high degree of order by creating multiple hydrogen-bonding interactions, which constrains the orientation of the reactants and favors the formation of one diastereomer over others. rsc.org
In reactions involving malononitrile derivatives, high levels of diastereoselectivity have been achieved. For example, the diastereoselective Michael addition reaction of an aminofurochromenone intermediate with arylidene malononitrile has been shown to produce functionalized malononitrile derivatives with excellent diastereoselectivity. researchgate.net These products contain two new stereogenic carbon centers and a stereogenic imine group, demonstrating that complex molecular architectures can be assembled with precise stereochemical control under mild conditions. researchgate.net The ability to control the diastereoselectivity is also influenced by the source of chirality in the reaction; in some cases, incorporating the chiral element into an amine component has proven more effective for inducing high diastereoselectivity than incorporating it into an acid component. nih.gov
Influencing Factors in this compound Chemical Transformations
Catalysts are fundamental in mediating the chemical transformations of this compound, primarily by lowering the activation energy of a reaction without being consumed. energy.gov They offer alternative reaction pathways, thereby increasing the reaction rate and often enhancing selectivity towards the desired product. energy.govutexas.edu Both homogeneous and heterogeneous catalysts are employed, with a growing emphasis on developing reusable and environmentally benign heterogeneous systems. nih.govacs.org
The Knoevenagel condensation of benzaldehyde (B42025) and malononitrile to form benzylidenemalononitrile, a key related transformation, serves as a benchmark for studying catalyst efficiency. In the absence of a catalyst, the reaction proceeds poorly. orientjchem.org However, the introduction of various catalysts leads to significant improvements in yield and reaction time. Catalysts can be broadly categorized, and their performance varies widely.
Heterogeneous Base Catalysts: These are widely explored due to their ease of separation and reusability. acs.org Materials like hydrotalcites (HT), particularly those modified with metals such as Titanium (Ti) or Zinc (Zn), have proven effective. For instance, a Ti-Al-Mg hydrotalcite catalyst achieved a 67.1% conversion of benzaldehyde and 97.6% selectivity for benzylidenemalononitrile. ias.ac.in Other effective heterogeneous catalysts include:
Metal Oxides: Calcium ferrite (B1171679) (CaFe₂O₄) nanoparticles have been demonstrated as a highly efficient, magnetically separable catalyst, affording product yields of up to 95% in as little as 20 minutes. orientjchem.org
Functionalized Nanoparticles: Biguanidine-functionalized cobalt ferrite nanoparticles have been used as a magnetically retrievable catalyst under solvent-free conditions, highlighting the move towards greener chemistry. acs.org
Metal-Organic Frameworks (MOFs): MOFs, such as copper-based HKUST modified with amine groups, have been used as highly efficient catalysts, achieving 100% conversion in 5 minutes at room temperature. nih.gov Palladium nanoparticles encapsulated in MOFs also show excellent activity in one-pot condensation-hydrogenation reactions to produce this compound derivatives. researchgate.nethhu.de
Homogeneous Catalysts: Traditional homogeneous basic catalysts include amines like piperidine (B6355638), or alkali hydroxides. bibliotekanauki.pl While effective, they pose challenges in product separation and catalyst recovery. ias.ac.in Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been used to selectively prepare monoalkylmalononitriles, including this compound, in the absence of a solvent. researchgate.net
The choice of catalyst not only affects the reaction rate but also the reaction mechanism and product distribution. For example, in the one-pot synthesis of this compound derivatives, a bifunctional catalyst with both oxidation and basic sites (like CoOₓ/tri-g-C₃N₄) can facilitate tandem aerobic oxidation-Knoevenagel condensation reactions. mdpi.com
Table 1: Comparison of Various Catalysts in Knoevenagel Condensation for Benzylidenemalononitrile Synthesis A representative reaction related to this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Methanol | Reflux | - | Trace | orientjchem.org |
| CaFe₂O₄ NPs (10 mol%) | Methanol | Reflux | 20 min | 95 | orientjchem.org |
| NiCo₂O₄ | Methanol | Room Temp | 5 h | 99 | zju.edu.cn |
| Ti-Al-Mg Hydrotalcite | Ethyl Acetate | 60 | 4 h | 67.1 (Conversion) | ias.ac.in |
| SeO₂/ZrO₂ | Solvent-free | Room Temp | 0.75 h | High | jocpr.com |
| Amine-functionalized HKUST (MOF) | Ethanol (B145695) | Room Temp | 5 min | 100 (Conversion) | nih.gov |
| LiOH·H₂O (5 mol%) | Ethanol | Room Temp | 1-11 min | 83-98 | bibliotekanauki.pl |
The solvent in which a reaction is conducted can exert a profound influence on its kinetics and outcome. For transformations involving this compound, the solvent's polarity, protic or aprotic nature, and ability to solubilize reactants and intermediates are key considerations.
Research into the Knoevenagel condensation shows a direct relationship between solvent polarity and reaction kinetics.
Polar Solvents: Polar solvents, both protic (e.g., ethanol, methanol, water) and aprotic (e.g., DMF), generally accelerate the reaction. bibliotekanauki.pl Protic solvents can facilitate the initial aldol (B89426) addition step, while aprotic polar solvents may better accelerate the subsequent dehydration step. In one study, the use of the aprotic polar solvent DMF led to slightly faster kinetics compared to the protic solvent ethanol.
Water as a Solvent: Water is an increasingly popular solvent choice due to its low cost, non-flammability, and environmental benefits. acs.org Remarkably, the condensation of aldehydes with malononitrile can proceed in high yields in water at elevated temperatures even without a catalyst. This has been attributed to the unique properties of water at high temperatures, where it can act as a weak acid or base.
Non-Polar Solvents: The use of non-polar solvents like toluene (B28343) or octane (B31449) generally results in slower reaction kinetics. ias.ac.in In some cases, using non-polar solvents can even allow for the isolation of reaction intermediates that are otherwise transient in polar environments.
Solvent-Free Conditions: To align with the principles of green chemistry, performing reactions under solvent-free conditions is highly desirable. acs.org This approach minimizes waste and can be highly efficient, especially when paired with an effective heterogeneous catalyst. For example, the reaction between 4-bromobenzaldehyde (B125591) and malononitrile proceeds efficiently with a biguanidine-functionalized nanocatalyst under solvent-free conditions at 80°C. acs.org Similarly, selenium-promoted zirconia catalyzes the reaction effectively without a solvent at room temperature. jocpr.com
Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methanol | CaFe₂O₄ | Reflux | 20 min | 95 | orientjchem.org |
| Ethanol | CaFe₂O₄ | Reflux | 30 min | 92 | orientjchem.org |
| Water | CaFe₂O₄ | Reflux | 120 min | 65 | orientjchem.org |
| DMF | CaFe₂O₄ | Reflux | 40 min | 60 | orientjchem.org |
| Toluene | Ti-Al-Mg HT | 60°C | 4 h | Low Conversion | ias.ac.in |
| Ethyl Acetate | Ti-Al-Mg HT | 60°C | 4 h | ~67 (Conversion) | ias.ac.in |
| Water | None | 65°C | 1 h | 95 | |
| Solvent-free | CFNP Nanocatalyst | 80°C | 10 min | 98 | acs.org |
Temperature and pressure are fundamental physical parameters that control the thermodynamics and kinetics of chemical reactions. numberanalytics.com
Temperature Temperature directly impacts reaction rates, typically by increasing the kinetic energy of molecules, which leads to more frequent and energetic collisions. sciepub.com According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. libretexts.org For transformations involving this compound, temperature can be optimized to achieve a high yield in a reasonable timeframe without promoting side reactions or decomposition.
Rate Acceleration: Many syntheses are performed at elevated temperatures to increase the reaction rate. For instance, the uncatalyzed reaction of aldehydes with malononitrile in water is conducted at 65°C or 100°C to achieve high yields. Similarly, using a Ti-Al-Mg hydrotalcite catalyst, the reaction is run at 60°C. ias.ac.in
Reaction Control: While higher temperatures increase reaction rates, some catalytic systems are so efficient that they can operate at ambient (room) temperature. nih.govzju.edu.cn This is advantageous as it reduces energy consumption and can prevent the formation of undesired byproducts that may occur at higher temperatures.
Equilibrium Effects: For reversible reactions, temperature also affects the position of the chemical equilibrium. researchgate.net In the context of this compound transformations, this can influence the maximum achievable yield.
Table 3: Influence of Temperature on a Solvent-Free Knoevenagel Condensation Reaction of 4-bromobenzaldehyde and malononitrile catalyzed by a CFNP nanocatalyst
| Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Room Temp | 60 | 20 | acs.org |
| 40 | 45 | 45 | acs.org |
| 60 | 25 | 75 | acs.org |
| 80 | 10 | 98 | acs.org |
| 100 | 10 | 98 | acs.org |
Pressure The effect of pressure is most significant for reactions involving gases, where it can influence reactant concentrations and reaction equilibria according to Le Chatelier's principle. numberanalytics.com In the context of this compound chemistry, pressure is a key parameter in hydrogenation reactions.
Hydrogenation Reactions: The conversion of benzylidenemalononitrile to this compound is a hydrogenation reaction. These reactions often require hydrogen gas (H₂) under pressure to proceed efficiently. For example, the reductive decyanation of certain nitriles, a related transformation, requires hydrogen under high pressure and high temperatures, particularly for less reactive substrates. beilstein-journals.org However, highly active catalysts, such as palladium clusters confined in MOFs, can facilitate hydrogenation reactions even at atmospheric pressure. hhu.de In one specific procedure, after an initial condensation step, the subsequent hydrogenation was carried out under an H₂ pressure of 0.12 MPa. hhu.de This demonstrates that catalyst development can significantly reduce the need for high-pressure equipment.
Iv. Advanced Characterization and Computational Studies of Benzylmalononitrile
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone for the characterization of molecular compounds. By interacting with electromagnetic radiation, molecules like benzylmalononitrile yield unique spectra that serve as fingerprints, revealing details about their functional groups, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. In solution, ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms.
Detailed ¹H and ¹³C NMR data for this compound have been reported in deuterated tetrahydrofuran (B95107) (THF-D8). The ¹H NMR spectrum shows a characteristic doublet for the benzylic protons (-CH₂-) at 3.31 ppm and a triplet for the methine proton (-CH-) at 4.59 ppm. The aromatic protons of the benzyl (B1604629) group appear as a multiplet between 7.32 and 7.38 ppm. rsc.org The ¹³C NMR spectrum further confirms the structure with signals corresponding to the aliphatic carbons, the nitrile carbons (-CN) at 114.19 ppm, and the aromatic carbons. rsc.org
Table 1: NMR Spectroscopic Data for this compound in THF-D8
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment | Reference |
| ¹H | 3.31 | d, J = 7 Hz | -CH₂- | rsc.org |
| ¹H | 4.59 | t, J = 7 Hz | -CH- | rsc.org |
| ¹H | 7.32-7.38 | m | Aromatic -CH= | rsc.org |
| ¹³C | 25.25 | - | Aliphatic Carbon | rsc.org |
| ¹³C | 36.91 | - | Aliphatic Carbon | rsc.org |
| ¹³C | 114.19 | - | -CN | rsc.org |
| ¹³C | 128.90 | - | Aromatic Carbon | rsc.org |
| ¹³C | 129.61 | - | Aromatic Carbon | rsc.org |
| ¹³C | 130.19 | - | Aromatic Carbon | rsc.org |
| ¹³C | 135.65 | - | Aromatic Carbon | rsc.org |
While solution-state NMR describes the molecule's average conformation, solid-state NMR (ssNMR) provides insight into the structure and dynamics in the solid phase. preprints.orgnih.gov Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra of solids, which can reveal information about molecular packing, polymorphism, and host-guest interactions. preprints.orgrsc.org Although ssNMR is a powerful tool for characterizing solid materials, specific ssNMR studies dedicated to this compound are not widely reported in the surveyed literature.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound shows several characteristic absorption bands. A prominent and sharp absorption band is observed at 2251 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. researchgate.net Other notable bands include those corresponding to the aromatic C-H stretching vibrations (3074, 3036 cm⁻¹) and aliphatic C-H stretching vibrations (2988, 2947 cm⁻¹). researchgate.net
Table 2: Key Infrared Absorption Bands for this compound (KBr Pellet)
| Frequency (cm⁻¹) | Assignment | Intensity | Reference |
| 3074, 3036 | Aromatic C-H Stretch | - | researchgate.net |
| 2988, 2947 | Aliphatic C-H Stretch | - | researchgate.net |
| 2251 | Nitrile (C≡N) Stretch | - | researchgate.net |
| 706 | - | - | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV spectrum of this compound has been shown to be similar to that of an isolated phenyl group, with absorptions in the 250-270 nm region. dtic.mil However, upon reaction with 2-diethylaminoethylmercaptan (DEAEM), an intense peak develops in the 280-290 nm region, indicating the formation of a new chromophoric system. dtic.mil This change in the absorption spectrum is a key indicator of chemical reactions involving the malononitrile (B47326) moiety.
Molecular fluorescence is the emission of light from a molecule after it has absorbed photons. beilstein-journals.org While many aromatic compounds are fluorescent, specific fluorescence studies on the parent this compound compound are not extensively detailed in the reviewed literature. However, studies on related derivatives, such as 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, show that this class of compounds can be highly fluorescent and suitable for applications in organic light-emitting diodes (OLEDs). rsc.org The fluorescence properties are highly dependent on the molecular structure and the presence of donor-acceptor groups which can facilitate charge transfer upon excitation.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. edinst.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. youtube.com A vibrational mode is Raman active if it involves a change in the molecule's polarizability. edinst.com For this compound, Raman spectroscopy would be expected to clearly show the characteristic stretching vibrations of the nitrile groups and the breathing modes of the aromatic ring. While it is a powerful tool for structural characterization, providing a unique spectral fingerprint, specific Raman spectral data for this compound were not found in the surveyed scientific literature. rsc.org
Molecular Fluorescence Spectroscopy
Crystallographic Analysis (e.g., X-ray Diffraction)
The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/c. researchgate.net A significant structural feature is the orientation of the phenyl ring relative to the rest of the molecule. The plane defined by the phenyl ring is nearly orthogonal to the plane containing the ipso-carbon of the phenyl group, the methylene (B1212753) carbon, and the central carbon of the malononitrile unit, with a measured dihedral angle of 81.6 (2)°. researchgate.net This twisted conformation minimizes steric hindrance between the bulky benzyl group and the two nitrile substituents.
Table 3: Crystal Data and Structure Refinement for 2-Benzylmalononitrile
| Parameter | Value | Reference |
| Empirical Formula | C₁₀H₈N₂ | researchgate.net |
| Formula Weight | 156.18 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 5.8391 (13) | researchgate.net |
| b (Å) | 15.145 (4) | researchgate.net |
| c (Å) | 9.807 (2) | researchgate.net |
| β (°) | 99.270 (5) | researchgate.net |
| Volume (ų) | 856.0 (3) | researchgate.net |
| Z | 4 | researchgate.net |
| Temperature (K) | 292 | researchgate.net |
Theoretical and Computational Chemistry Approaches
Theoretical and computational approaches have become indispensable in modern chemical research. For a molecule like this compound, these methods can predict its geometry, spectroscopic signatures, and reactivity. Computational studies allow for the systematic exploration of reaction pathways and the rational design of new synthetic routes or derivatives with desired properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is one of the most popular and versatile methods in computational chemistry, balancing accuracy with computational cost. wikipedia.org For this compound, DFT calculations can provide detailed information about its molecular geometry, electronic properties, and vibrational frequencies.
DFT calculations typically involve selecting a functional (e.g., B3LYP, wb97xd) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.netdntb.gov.ua The output of these calculations includes optimized molecular structures, Mulliken or Natural Population Analysis (NPA) charges, and the energies of frontier molecular orbitals (HOMO and LUMO). orientjchem.org The molecular electrostatic potential (MEP) map, another common output, visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. orientjchem.org For instance, kinetic studies of reactions involving 2-benzylmalononitrile have utilized DFT calculations to understand the underlying mechanisms. researchgate.net
Table 1: Representative Data from a DFT Calculation on this compound
| Calculated Property | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized molecule. | -688.12345 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 6.3 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |
| C-C≡N Bond Angle | The angle of the nitrile group, which can be compared with experimental data. | 178.5° |
| NPA Charge on Nitrile N | The partial charge on the nitrogen atom, indicating its nucleophilicity. | -0.45 e |
Note: The values in this table are illustrative and representative of what would be obtained from a DFT calculation. Actual values depend on the specific functional, basis set, and software used.
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. ebsco.commdpi.com
For this compound, MD simulations can be used to explore its conformational landscape, study its solvation in different media, or simulate its interaction with a catalyst or an enzyme's active site. researchgate.net The process involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated box (often with solvent molecules), and running the simulation for a specific duration (from nanoseconds to microseconds). Analysis of the resulting trajectory can reveal stable conformations, interaction patterns, and dynamic processes. mdpi.com Such simulations have been conducted in studies involving this compound to understand catalytic processes. researchgate.netresearchgate.net
Table 2: Typical Setup for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Example Specification |
| Force Field | Set of equations and parameters to describe the system's energy. | AMBER, CHARMM, or GROMOS |
| Water Model | The model used to represent water molecules in the simulation. | TIP3P or SPC/E |
| Simulation Box | The periodic boundary box containing the molecule and solvent. | Cubic box, 10 Å buffer distance |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Simulation Time | The total duration of the simulated trajectory. | 100 ns |
| Time Step | The small time increment used for integrating the equations of motion. | 2 fs |
Quantum mechanical (QM) calculations are powerful tools for predicting the stereochemical outcome of reactions. numberanalytics.com By calculating the energies of transition states leading to different stereoisomers, chemists can predict which product will be favored kinetically. nih.gov This is particularly relevant for reactions involving this compound, which can be a prochiral nucleophile in additions to aldehydes, ketones, and other electrophiles, leading to the formation of new stereocenters.
Methods like DFT can be used to model the entire reaction pathway, locating the transition structures for the formation of (R) and (S) or (syn) and (anti) products. numberanalytics.comnih.gov The difference in the calculated free energies (ΔΔG‡) of these competing transition states can be directly related to the predicted enantiomeric excess (ee) or diastereomeric ratio (dr). These predictions can guide the choice of catalysts and reaction conditions to achieve high stereoselectivity. nsf.gov Machine learning algorithms, trained with data from QM calculations, are also emerging as a way to accurately predict stereoselectivity. rsc.orgmpg.de
Table 3: Predicting Stereoselectivity from Calculated Transition State Energies
| Transition State | Calculated Free Energy (kcal/mol) | Energy Difference (ΔΔG‡) (kcal/mol) | Predicted Product Ratio (at 298 K) | Predicted Stereoselectivity |
| TS-R (leading to R-product) | 20.5 | 1.4 | 91:9 | 82% ee (R) |
| TS-S (leading to S-product) | 21.9 | |||
| TS-syn (leading to syn-product) | 18.2 | 0.7 | 76:24 | 52% dr (syn) |
| TS-anti (leading to anti-product) | 18.9 |
Note: The values are hypothetical examples illustrating the relationship between calculated energy differences and predicted stereochemical outcomes. The product ratio is estimated using the equation: Ratio = exp(-ΔΔG‡ / RT).
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jpionline.org It is a critical tool in drug discovery and molecular biology for understanding ligand-protein interactions. researchgate.net While this compound itself is a small synthetic building block, its derivatives are frequently studied as potential biologically active agents. Docking studies can predict how these derivatives might interact with a specific enzyme or receptor target.
The process involves preparing the 3D structures of the ligand and the protein target. The docking software then samples a large number of possible binding poses of the ligand within the active site of the protein, scoring each pose based on a scoring function that estimates the binding affinity. jpionline.org The results, including the predicted binding energy (or score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues, can suggest whether a compound is a promising candidate for further study. nih.gov
Table 4: Illustrative Molecular Docking Results for a this compound Derivative
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound Derivative 1 | Enzyme X (e.g., COX-2) | -8.5 | TYR 385, ARG 120 | Hydrogen Bond, Pi-Alkyl |
| This compound Derivative 1 | Enzyme X (e.g., COX-2) | -8.5 | SER 530 | Hydrogen Bond |
| This compound Derivative 1 | Enzyme X (e.g., COX-2) | -8.5 | LEU 352, VAL 523 | Hydrophobic |
| Reference Inhibitor | Enzyme X (e.g., COX-2) | -9.2 | TYR 385, ARG 120, SER 530 | Hydrogen Bond, Pi-Alkyl |
Note: This table provides a hypothetical example of docking results. Lower docking scores generally indicate a better predicted binding affinity.
V. Research Applications and Broader Impact in Chemical Sciences
Benzylmalononitrile as a Versatile Intermediate in Organic Synthesis
This compound (C₁₀H₈N₂) is a valuable and versatile intermediate in the field of organic synthesis. Its unique structure, featuring a benzyl (B1604629) group attached to a malononitrile (B47326) backbone, provides a reactive center for various chemical transformations. ontosight.ainih.gov This makes it a crucial precursor in the preparation of a wide array of organic molecules, including those with applications in pharmaceuticals and materials science. ontosight.aichembk.com
Synthesis of Complex Organic Molecules
The reactivity of this compound makes it an ideal starting material for the synthesis of complex organic molecules. ontosight.ai Organic synthesis is a complex process that involves the transformation of one molecule into another through the formation and breaking of chemical bonds. mdpi.com The ultimate goal is to create a diverse range of organic compounds, from naturally occurring substances to novel molecules with specific biological or material properties. mdpi.com
One notable application of this compound is in the creation of intricate heterocyclic structures. For instance, it participates in multi-component cascade reactions to produce functionalized alkyliminofurochromone-derived benzylmalononitriles. rsc.orgresearchgate.net These reactions involve the diastereoselective Michael addition of an intermediate generated from 3-formylchromones and alkyl isocyanide to arylidene malononitrile, resulting in molecules with multiple stereogenic centers. rsc.orgresearchgate.net This method allows for the selective formation of two new carbon-carbon bonds and one carbon-oxygen bond in a single, efficient process. rsc.org
Furthermore, this compound and its derivatives are key intermediates in the synthesis of compounds with potential antimalarial properties. mdpi.comsemanticscholar.org The development of efficient synthetic routes to such molecules is a significant focus of medicinal chemistry research. mdpi.comsemanticscholar.org
The following table provides examples of complex organic molecules synthesized using this compound as a key intermediate.
| Resulting Complex Molecule | Synthetic Approach | Key Reaction Type |
| Alkyliminofurochromone-derived benzylmalononitriles | Three-component cascade reaction | Michael Addition, [1+4] Cycloaddition |
| Antimalarial precursors | Tandem aerobic oxidation-Knoevenagel condensation | Knoevenagel Condensation, Aerobic Oxidation |
| 2-benzyl-2-[(2,4-dioxopent-3-ylidene)aminooxy]malononitrile | Oxidative C-O coupling with 3-(hydroxyimino)pentane-2,4-dione | Oxidative Coupling |
Building Block for Chemical Libraries
In modern drug discovery and materials science, the generation of chemical libraries containing a large number of diverse compounds is crucial for identifying new lead structures. lifechemicals.com this compound serves as an excellent building block for the creation of such libraries due to its functional groups that allow for a variety of chemical modifications. biosolveit.de
Building blocks are relatively small molecules that possess reactive functional groups, enabling them to be linked together to create larger, more complex molecules. biosolveit.de The use of versatile building blocks like this compound allows for the systematic exploration of chemical space and the generation of novel molecular scaffolds. lifechemicals.com
The reactivity of the dinitrile moiety and the benzylic position in this compound allows for its incorporation into a wide range of molecular frameworks. This facilitates the production of libraries of compounds for high-throughput screening, a key process in the identification of new drug candidates and materials with desired properties. A simple and environmentally friendly process for the synthesis of 2-chlorobenzylidenemalononitrile (B38150) and its analogs has been developed using water as a solvent and 1-methyl imidazole (B134444) as a catalyst, highlighting its utility for large-scale applications. researchgate.net
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain at least one heteroatom (such as nitrogen, oxygen, or sulfur) within a ring structure, are of immense importance in medicinal chemistry and materials science. zioc.ru this compound is a key precursor in the synthesis of a variety of heterocyclic systems.
Its reaction with other reagents can lead to the formation of diverse heterocyclic rings. For example, the reaction of 5-methyl-2-phenyl-2H-1,2,4-triazol-3(4H)-one with benzaldehyde (B42025) and malononitrile in the presence of triethylamine (B128534) was expected to produce a polysubstituted 2,6-dicyanoaniline but instead yielded 2-benzylmalononitrile, demonstrating its role in unexpected reaction pathways that can lead to the formation of heterocyclic precursors. researchgate.net
Furthermore, this compound is utilized in multi-component reactions for the synthesis of complex heterocyclic systems. As previously mentioned, it is a key reactant in the diastereoselective synthesis of alkyliminofurochromone-derived benzylmalononitriles. rsc.orgresearchgate.net This reaction showcases the ability of this compound to participate in cascade reactions that efficiently build complex, polycyclic heterocyclic molecules. rsc.org
Contributions to Catalysis Research
This compound plays a significant role in the advancement of catalysis research, both in the development of new catalytic systems and as a substrate in catalytic reactions designed to be more efficient and environmentally friendly.
Development of Novel Catalytic Systems
Research has focused on developing efficient catalysts for the synthesis of this compound itself, which in turn drives the innovation of new catalytic materials. A highly efficient bifunctional catalyst, cobalt oxide supported on s-triazine-based carbon nitride, has been developed for the aerobic oxidation–Knoevenagel condensation tandem reaction of benzyl alcohol and malononitrile to produce this compound. mdpi.comsemanticscholar.org This catalyst demonstrates excellent performance due to the high basicity of the carbon nitride support and the strong redox ability of the cobalt species. mdpi.com
Another novel catalytic system involves palladium nanoparticles encapsulated in a metal-organic framework (MOF), specifically MIL-101(Cr)-NH₂. researchgate.net This dual-functional catalyst has shown excellent performance in one-pot Sonogashira-Knoevenagel and Heck-Knoevenagel reactions for the production of this compound derivatives. researchgate.net The catalyst's high stability and reusability make it an economically and environmentally attractive option. researchgate.net
The oxidative C-O coupling of this compound with 3-(hydroxyimino)pentane-2,4-dione has been achieved using Cu(ClO₄)₂ · 6 H₂O as an oxidant, representing the first example of such a coupling with an oxime. researchgate.netbeilstein-journals.org This reaction is believed to proceed through the formation of an oxygen-centered aminoxyl radical. researchgate.netbeilstein-journals.org
The following table summarizes some of the novel catalytic systems developed in reactions involving this compound.
| Catalyst | Reaction Type | Substrates | Product | Key Features |
| CoOx/tri-g-C₃N₄ | Aerobic Oxidation–Knoevenagel Condensation | Benzyl alcohol, Malononitrile | This compound | High efficiency, stability, and reusability. mdpi.com |
| Pd NPs@MIL-101(Cr)-NH₂ | Sonogashira-Knoevenagel, Heck-Knoevenagel | --- | This compound derivatives | Dual-functional, high yield, stable, and reusable. researchgate.net |
| Cu(ClO₄)₂ · 6 H₂O | Oxidative C-O Coupling | This compound, 3-(hydroxyimino)pentane-2,4-dione | 2-benzyl-2-[(2,4-dioxopent-3-ylidene)aminooxy]malononitrile | First example of oxidative C-O coupling of a malononitrile with an oxime. researchgate.net |
| Ni nanoparticles on MOF | Nitroarene reduction | Nitrobenzenes, Phenyl isocyanate | Thiourea (B124793) derivatives | Efficient for synthesizing thiourea derivatives. nih.gov |
Catalytic Cascade and Tandem Reactions
This compound is a key product in several important catalytic cascade and tandem reactions, which are designed to improve synthetic efficiency by combining multiple reaction steps in a single pot. semanticscholar.org This approach minimizes waste, reduces energy consumption, and simplifies purification processes. mdpi.comsemanticscholar.org
The one-pot aerobic oxidation–Knoevenagel condensation of benzyl alcohol and malononitrile to form this compound is a prime example of a tandem reaction. mdpi.comsemanticscholar.org This process is significantly more efficient than the traditional two-step synthesis. mdpi.com The development of bifunctional heterogeneous catalysts that can promote both the oxidation and condensation steps simultaneously has been a major focus of research. mdpi.comsemanticscholar.org
Furthermore, trifunctional cascade catalysts have been engineered for a one-pot three-step cascade reaction involving acid-catalyzed deacetalization, base-catalyzed Knoevenagel condensation, and rhodium-catalyzed hydrogenation, ultimately leading to the formation of this compound. chinesechemsoc.orgresearchgate.net These sophisticated catalytic systems demonstrate the potential for creating complex molecules through highly controlled, multi-step processes in a single reaction vessel. chinesechemsoc.orgresearchgate.net
The uncatalyzed, three-component cascade reaction for the synthesis of alkyliminofurochromone-derived benzylmalononitriles also exemplifies a tandem process, where a Diels-Alder cycloaddition is in competition with a Michael addition. rsc.orgresearchgate.net
Potential Relevance in Materials Science Research
This compound and its derivatives are emerging as versatile building blocks in materials science, primarily due to the unique electronic and reactive properties conferred by the malononitrile group. Research has demonstrated their potential in the development of advanced functional materials, including organic semiconductors, specialized polymers, and as key components in sophisticated catalytic systems involving nanomaterials.
The dicyano-substituted carbon atom of the malononitrile moiety acts as a strong electron-withdrawing group, which is a critical feature for designing materials with specific electronic properties, such as n-type semiconductors. Furthermore, the active methylene (B1212753) group provides a reactive site for a variety of chemical transformations, including Knoevenagel condensations and Michael additions, allowing for the synthesis of complex, functional molecules and polymers. ontosight.aimdpi.comacs.org
Synthesis of Functional Polymers and Materials
This compound serves as a precursor in the synthesis of various functional materials. It can be used as a starting material for certain organic polymers, including those designed for high-temperature resistance. chembk.com Its role is often as a product in sophisticated, multi-step cascade reactions, which are crucial for building complex molecular architectures. For instance, polymer-based catalytic systems have been designed to produce this compound through a one-pot deacetalization-Knoevenagel condensation-hydrogenation cascade. mdpi.comchinesechemsoc.org
One of the most notable applications in materials science is in the field of organic electronics. Derivatives of this compound have been successfully incorporated into organic field-effect transistors (OFETs). Specifically, di-2-(2-oxindolin-3-ylidene)malononitrile (DIM) derivatives, which are synthesized from malononitrile-related structures, have shown promise as n-type organic semiconductors. The introduction of nitrogen atoms into the phenyl rings of these derivatives enhances molecular coplanarity and lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which facilitates electron transport and improves stability in air. acs.org
A derivative known as DIM-N2C8, which has nitrogen atoms on both phenyl rings, has been used to fabricate n-type OFETs that exhibit notable performance under ambient conditions. acs.org
Table 1: Performance of OFET based on a this compound Derivative
| Compound | Application | Electron Mobility (cm² V⁻¹ s⁻¹) | Environment |
|---|---|---|---|
| DIM-N2C8 | n-type OFET | 0.059 | Ambient |
Data sourced from ACS Publications. acs.org
Role in Nanomaterial-Based Catalysis
The synthesis of this compound and its derivatives is often a benchmark reaction for testing the efficacy of novel nanocatalysts. Metal-Organic Frameworks (MOFs) encapsulating palladium nanoparticles (Pd NPs) have been shown to be highly efficient dual-functional catalysts for producing this compound derivatives. x-mol.netx-mol.netacs.orgresearchgate.net These catalytic systems can facilitate one-pot reactions, where, for example, benzyl alcohol is first oxidized to benzaldehyde, which then undergoes a Knoevenagel condensation with malononitrile to yield the final product. researchgate.net
The use of MOFs provides a confined environment that prevents the agglomeration of the metal nanoparticles and can be functionalized to create an optimal chemical environment for the catalytic reaction. researchgate.net Similarly, other advanced supports like functionalized cobalt ferrite (B1171679) nanoparticles have been developed as reusable heterogeneous catalysts for the Knoevenagel condensation to produce this compound derivatives under solvent-free conditions. acs.org
Table 2: Catalytic Synthesis of this compound Derivatives
| Catalyst System | Reactants | Product | Key Finding |
|---|---|---|---|
| Palladium Nanoparticles in MOF | Benzaldehyde, Malononitrile | This compound derivatives | Efficient, dual-functional catalyst for one-pot synthesis. researchgate.net |
| Biguanidine-functionalized Cobalt Ferrite Nanoparticles | Benzaldehydes, Malononitrile | Benzylidene malononitrile | High yield under solvent-free conditions with a reusable magnetic catalyst. acs.org |
These research findings underscore the importance of this compound not just as a synthetic target but also as a critical component in the development and evaluation of new materials. Its derivatives are being explored for applications ranging from organic electronics to fluorescent materials, highlighting its broader impact on the chemical sciences. dp.techresearchgate.net
Vi. Future Research Perspectives and Challenges in Benzylmalononitrile Chemistry
Exploration of Undiscovered Reactivity Patterns
While the Knoevenagel condensation is the most well-known reaction involving benzylmalononitrile's precursors, the molecule itself possesses a rich and underexplored reactivity profile. The presence of the acidic methine proton, the two nitrile groups, and the phenyl ring provides multiple sites for chemical transformation.
Future research will likely focus on several key areas:
Radical Chemistry : this compound can act as a radical trap, a property that is valuable for elucidating reaction mechanisms. uni-regensburg.de Further investigation into its behavior in radical-mediated reactions could lead to new carbon-carbon and carbon-heteroatom bond-forming methodologies. For instance, the oxidative C-O coupling of this compound with oximes to form novel dinitrile derivatives has been demonstrated, proceeding through a proposed iminoxyl radical intermediate. beilstein-journals.orgresearchgate.net
Cyclization and Heterocycle Synthesis : The dinitrile functionality is a powerful precursor for the synthesis of heterocyclic compounds. Research has shown that this compound reacts with reagents like hydrazines and hydroxylamine (B1172632) hydrochloride to yield 4-benzylpyrazole-3,5-diamines and 4-benzylisoxazole-3,5-diamine, respectively. researchgate.net These diaminoheterocycles are versatile building blocks for more complex molecules, such as pyrazolo[1,5-a]pyrimidines. researchgate.net Exploring reactions with a wider array of binucleophiles could yield a diverse library of novel heterocyclic scaffolds.
Reactions with Novel Reagents : The reaction of this compound with less conventional reagents, such as carbene-boranes, has been shown to yield stable hydroboration intermediates, a rare observation in reduction chemistry. This highlights the potential for discovering unique reactivity and isolating unusual intermediates by probing the interaction of this compound with emerging classes of chemical reagents. Similarly, its reaction with thioglycolic acid produces thiazolidine (B150603) derivatives, opening another avenue for heterocyclic synthesis. researchgate.net
Development of Advanced Catalytic Systems
The synthesis of this compound and its derivatives is a major focus of catalytic research, with an emphasis on "green" chemistry principles like one-pot reactions and the use of efficient, reusable catalysts. semanticscholar.org A significant challenge is the development of systems that can perform multiple transformations in a single vessel, such as the aerobic oxidation of benzyl (B1604629) alcohol followed by a Knoevenagel condensation with malononitrile (B47326). semanticscholar.orgmdpi.com
Key future directions in catalysis include:
Bifunctional and Multifunctional Heterogeneous Catalysts : The design of solid catalysts with multiple, non-interfering active sites is a critical goal. semanticscholar.org Recent breakthroughs include cobalt oxide supported on s-triazine-based carbon nitride (CoOx/tri-g-C3N4), which possesses both redox sites for alcohol oxidation and basic sites for the condensation step. mdpi.com This catalyst achieves high conversion and selectivity under relatively mild conditions. mdpi.com Similarly, palladium nanoparticles encapsulated within Metal-Organic Frameworks (MOFs) have been shown to be effective dual-functional catalysts for producing this compound derivatives through one-pot reactions. researchgate.netx-mol.net
Catalysis in Polymer Nanoreactors : The use of self-assembled polymer compartments to encapsulate multiple catalysts allows for cascade reactions in close proximity, which can suppress side reactions and increase efficiency. mdpi.comnih.gov Such systems have been designed to perform a three-step sequence, including a Knoevenagel condensation with malononitrile to ultimately form this compound. mdpi.com
Photocatalysis : Visible-light-driven processes offer a sustainable alternative to thermally driven reactions. A recently developed tandem process uses a photocatalyst (sodium anthraquinone-1,5-disulfonate) to oxidize benzyl alcohols to benzaldehydes using air as the oxidant, which then undergo an in-situ Knoevenagel condensation catalyzed by a simple organocatalyst (β-alanine). uni-regensburg.de
| Catalyst System | Reaction Type | Key Findings & Advantages | Yield/Conversion | Reference(s) |
| CoOx/tri-g-C3N4 | Tandem Aerobic Oxidation-Knoevenagel Condensation | Highly efficient bifunctional catalyst with basic and redox sites. Reusable for multiple cycles with minimal activity loss. | 96.4% conversion of benzyl alcohol with ~100% selectivity to this compound. | semanticscholar.orgmdpi.com |
| Pd NPs in MIL-101(Cr)-NH2 MOF | One-pot Sonogashira/Heck-Knoevenagel Reactions | Dual-functional catalyst with high stability and reusability. Effective for producing various this compound derivatives. | >99% yields for this compound derivatives. | researchgate.net |
| RuIII@bipy-CTF | Tandem Aerobic Oxidation-Knoevenagel Condensation | Heterogeneous ruthenium complex on a covalent triazine framework. Active and recyclable catalyst using O2 as the oxidant. | High conversion to this compound derivatives. | mdpi.com |
| Sodium Anthraquinone-1,5-disulfonate / β-Alanine | Visible-Light Driven Tandem Photooxidation-Knoevenagel Condensation | Uses air as the terminal oxidant and water as the reaction medium. Employs safe and inexpensive catalysts. | Good to excellent yields for various benzylidenemalononitrile (B1330407) derivatives. | uni-regensburg.de |
| Polymer Compartments (Multicatalyst System) | Multi-step Cascade Reaction | Site-isolation of multiple catalysts (acid, base, metal) in nanoreactors prevents mutual quenching and allows for complex one-pot synthesis. | 87% yield for a related cascade product. | mdpi.comnih.gov |
Integration with Machine Learning and Automated Synthesis Platforms
The intersection of chemistry with artificial intelligence and robotics presents a paradigm shift for molecular and materials discovery. uni-muenster.deresearchgate.net For this compound chemistry, these technologies can accelerate progress significantly.
Machine Learning (ML) for Prediction and Optimization : ML models are increasingly used to predict reaction outcomes, suggest optimal reaction conditions, and even discover novel catalysts. researchgate.netbeilstein-journals.org For this compound, ML algorithms could be trained on existing reaction data to:
Predict the yield and selectivity of tandem catalytic reactions under various conditions (temperature, solvent, catalyst loading), reducing the need for extensive experimental screening. beilstein-journals.org
Design novel this compound derivatives with specific, targeted properties by building quantitative structure-property relationship (QSPR) models. uni-muenster.de
Accelerate the discovery of new catalysts by identifying key structural features that correlate with high activity and selectivity. arxiv.org
Automated Synthesis Platforms : The development of automated synthesis platforms, particularly those that integrate solid-phase synthesis (SPS) with continuous-flow reactors, enables the rapid and reproducible synthesis of chemical libraries. springernature.com Such a platform could be programmed to synthesize a large array of this compound derivatives by systematically varying the aromatic aldehyde precursor. springernature.com This would create libraries of compounds for high-throughput screening in drug discovery or materials science, a task that would be prohibitively time-consuming via manual synthesis. The combination of ML for molecular design and automated platforms for synthesis creates a closed-loop "self-driving laboratory" that can autonomously design, synthesize, and test new molecules, accelerating the discovery of novel applications for this compound. researchgate.net
Expansion into Novel Material Applications
While this compound is a key synthetic intermediate, its derivatives hold significant promise as building blocks for advanced materials. The structural rigidity, electron-accepting nitrile groups, and tunable aromatic core make them attractive candidates for applications in electronics and polymer science.
Future research in this area will likely target:
Organic Electronics : Malononitrile-based compounds are known to be excellent electron acceptors. Derivatives such as di-2-(2-oxindolin-3-ylidene)malononitrile have been successfully incorporated into n-type organic field-effect transistors (OFETs) that exhibit good electron mobility and air stability. acs.org Future work could involve synthesizing a broader range of this compound derivatives and systematically studying how modifications to the phenyl ring affect molecular packing, energy levels (LUMO), and charge transport properties in thin-film devices.
Functional Polymers and Coatings : The dinitrile moiety and the benzyl group can be functionalized to serve as monomers or cross-linking agents in polymerization reactions. Derivatives could be incorporated into polymer backbones to impart specific properties, such as high refractive index, thermal stability, or altered dielectric constants. smolecule.com There is potential to explore their use in creating advanced coatings or functional polymers for specialized applications. smolecule.com
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : The nitrile groups of this compound derivatives can act as ligands to coordinate with metal centers in MOFs or as reactive sites for forming the linkages in COFs. Incorporating these tailored organic linkers could lead to frameworks with novel topologies and functionalities for applications in gas storage, separation, or catalysis. researchgate.netkit.edu
Q & A
Q. What are the established synthetic routes for benzylmalononitrile, and how do their efficiencies compare?
this compound is traditionally synthesized via Knoevenagel condensation between benzaldehyde and malononitrile. However, recent advancements focus on tandem aerobic oxidation–Knoevenagel condensation reactions, where benzyl alcohol is oxidized to benzaldehyde in situ, improving efficiency . For example, bifunctional catalysts like CoOx/tri-g-C3N4 enable one-pot synthesis by activating molecular oxygen for oxidation and providing basic sites for condensation. This method reduces intermediate isolation steps and achieves yields >90% under mild conditions (80°C, O₂ atmosphere) . Key optimization parameters include catalyst loading (5–10 wt%), solvent choice (e.g., ethanol or acetonitrile), and reaction time (6–12 hours).
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- IR Spectroscopy : Identifies nitrile (C≡N) stretches at ~2200 cm⁻¹ and aromatic C–H vibrations .
- NMR Spectroscopy : ¹H NMR reveals benzyl protons (δ 7.2–7.5 ppm) and methylene protons (δ 3.8–4.2 ppm) adjacent to nitrile groups .
- HPLC : Used for purity assessment and byproduct detection. For example, reverse-phase HPLC with UV detection (λ = 254 nm) can resolve this compound from o-chlorobenzaldehyde (retention time: 6.1 min) and other contaminants .
- Mass Spectrometry : Confirms molecular weight (MW = 170.18 g/mol) via ESI-MS ([M+H]⁺ at m/z 171.1) .
Advanced Research Questions
Q. How can contradictions in proposed reaction pathways for this compound synthesis be resolved?
Contradictions often arise in mechanistic studies, such as debates over intermediates in reduction processes. For example, kinetic and isotopic labeling studies (e.g., using deuterated NADH) demonstrated that benzylidenemalononitrile (BBMD) is reduced directly to this compound without forming benzylidenemalononitrile as an intermediate . To resolve such contradictions:
Q. What strategies optimize catalyst design for tandem oxidation-condensation reactions?
Bifunctional catalysts must balance redox activity (for alcohol oxidation) and basicity (for Knoevenagel condensation). For example:
- CoOx/tri-g-C3N4 : Co₃O₄ nanoparticles on graphitic carbon nitride provide Lewis acid sites for O₂ activation and basic sites for deprotonation .
- Metal-Support Interactions : Strong interactions between CoOx and g-C3N4 enhance electron transfer, reducing activation energy for O₂ dissociation.
- Characterization Methods : XPS confirms Co²⁺/Co³⁺ redox pairs, while NH₃/CO₂-TPD quantifies acid/base sites . Optimize catalyst stability via thermal treatment (e.g., calcination at 400°C) to prevent leaching.
Q. How do reaction conditions influence the selectivity of this compound-derived heterocycles?
this compound reacts with nucleophiles like hydrazines or thioglycolic acid to form pyrazoles, isoxazoles, or thiazolidinones. Key factors include:
- pH Control : Acidic conditions (e.g., acetic acid) favor cyclization with thioglycolic acid, yielding tautomeric thiazolidin-4-ones .
- Temperature : Reflux (110°C) accelerates tautomer equilibration, while room temperature favors kinetic products.
- Byproduct Mitigation : Use HPLC to monitor intermediates like 2-(4-hydroxythiazol-2-yl)-3-phenylpropanenitrile and optimize stoichiometry .
Q. What methodologies identify and quantify degradation byproducts of this compound under hydrolytic conditions?
Hydrolysis of this compound derivatives (e.g., o-chlorobenzylidenemalononitrile) generates byproducts like o-chlorobenzaldehyde. Analytical approaches include:
- HPLC-UV/Vis : Resolve peaks using C18 columns (acetonitrile/water mobile phase) and compare retention times to standards .
- GC-MS : Detect volatile degradation products (e.g., benzonitrile derivatives) with electron ionization (EI) fragmentation patterns.
- Kinetic Studies : Track hydrolysis rates at varying pH (4–10) and temperatures (25–60°C) to model degradation pathways .
Q. How do oxidant choices impact cross-dehydrogenative C–O coupling reactions involving this compound?
Copper(II) salts (e.g., Cu(ClO₄)₂·6H₂O) outperform manganese-based oxidants in this compound C–O coupling due to:
- Redox Potential : Cu²⁺ efficiently oxidizes malononitrile to radical intermediates, enabling coupling with oximes .
- Solubility : Polar solvents (e.g., DMF) enhance Cu²⁺-substrate interaction, achieving 65% yield vs. <40% with Mn(OAc)₃ .
- Mechanistic Probes : EPR spectroscopy confirms radical intermediates, while DFT calculations model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
